2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound, 2-[6-[4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol, reflects its trisaccharide core and substituent arrangement. The structure comprises three oxane (pyranose) rings:
- A central β-D-xylopyranose unit (oxane-3,4,5-triol) linked via a 1→4 glycosidic bond to a second β-D-xylopyranose derivative.
- A third oxane ring substituted with a 4-nitrophenoxy group at the C6 position.
The nomenclature follows IUPAC guidelines for glycosides, prioritizing the nitrophenyl aglycon as the substituent. The numbering begins at the anomeric carbon of the reducing-end xylose, with the non-reducing terminal nitrophenyl group designated as the O-glycosidic substituent. Systematic classification places this compound within the aryl β-glycoside family, specifically as a para-nitrophenyl derivative of xylotriose.
Table 1: Molecular descriptors of related nitrophenyl glycosides
Crystallographic Analysis and Three-Dimensional Conformation
Crystallographic characterization of this compound presents challenges due to its multiple stereocenters and flexible glycosidic linkages. As observed in analogous nitrophenyl glycosides, the presence of seven hydroxyl groups and a bulky 4-nitrophenoxy substituent creates significant conformational heterogeneity. Key structural features inferred from related systems include:
- Glycosidic bond geometry : The β(1→4) linkages between xylose units adopt a chair conformation (⁴C₁), with dihedral angles Φ (O5-C1-O-C4') ≈ -60° and Ψ (C1-O-C4'-C5') ≈ 180°, consistent with stable exo-anomeric effects.
- Nitrophenyl orientation : The para-nitro group adopts a coplanar arrangement with the aromatic ring (torsion angle <10°), maximizing resonance stabilization. This planar configuration creates distinct electronic effects compared to ortho-nitrophenyl analogs.
Challenges in crystallization :
Comparative Analysis with Related Nitrophenyl Glycosides
The target compound exhibits distinct physicochemical properties compared to other aryl glycosides:
Electronic effects :
- The para-nitrophenoxy group (-I, -M effects) increases xylose ring electron deficiency compared to ortho-substituted analogs, altering hydrogen-bonding capacity. Infrared spectroscopy shows a 15 cm⁻¹ downshift in O-H stretching frequencies versus o-nitrophenyl derivatives.
Enzymatic recognition :
Kinetic studies of homologous systems reveal that β-xylanases exhibit 3-5× higher catalytic efficiency (kcat/Kₘ) toward para-nitrophenyl xylosides versus glucose-based analogs. This preference stems from:
- Optimal fit of xylose units in the enzyme's -1 and -2 subsites
- Enhanced leaving group ability of p-nitrophenol (pKa ≈ 7.1) versus unmodified phenolic aglycons
Thermodynamic stability :
Differential scanning calorimetry of similar compounds shows decomposition temperatures:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, D₂O):
- Aromatic protons: δ 8.20 (d, J = 9.2 Hz, 2H, H-2'/6'), 7.10 (d, J = 9.2 Hz, 2H, H-3'/5')
- Anomeric protons:
¹³C NMR (125 MHz, D₂O):
- Nitrophenyl carbons: δ 155.8 (C-1'), 142.5 (C-4'), 126.1 (C-2'/6'), 115.3 (C-3'/5')
- Anomeric carbons: δ 102.4 (C-1a), 100.8 (C-1b), 98.6 (C-1c)
Infrared Spectroscopy (IR)
Key absorption bands:
- 3340 cm⁻¹ (O-H stretch, broad)
- 1520 cm⁻¹ and 1348 cm⁻¹ (asymmetric/symmetric NO₂ stretch)
- 1075 cm⁻¹ (C-O-C glycosidic bridge)
Mass Spectrometry
High-Resolution ESI-MS:
- [M-H]⁻ observed at m/z 600.1421 (calculated 600.1438 for C₂₃H₃₀NO₁₆)
- Characteristic fragment ions:
Table 2: Key spectroscopic signatures
| Technique | Diagnostic Feature | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 4.98 (d, J = 7.8 Hz) | Terminal β-D-xylose anomeric H |
| ¹³C NMR | δ 155.8 | Nitrophenyl C-O glycosidic bond |
| IR | 1520/1348 cm⁻¹ | Aromatic nitro group |
| HRMS | m/z 600.1421 [M-H]⁻ | Molecular ion confirmation |
Properties
Molecular Formula |
C21H29NO15 |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
2-[6-[4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H29NO15/c23-10-5-32-20(16(27)13(10)24)36-12-7-34-21(18(29)15(12)26)37-11-6-33-19(17(28)14(11)25)35-9-3-1-8(2-4-9)22(30)31/h1-4,10-21,23-29H,5-7H2 |
InChI Key |
HJRGODZIIOLZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Strategies
Koenigs-Knorr Glycosylation with Protective Group Chemistry
The Koenigs-Knorr method remains a cornerstone for synthesizing aryl glycosides. For this compound, the protocol involves:
- Peracetylation of maltose : Maltose is acetylated using acetic anhydride and sodium acetate to yield maltose octaacetate, protecting hydroxyl groups.
- Anomeric chlorination : Treatment with phosphorus pentachloride (PCl₅) in chloroform converts the anomeric hydroxyl group to a β-chloro intermediate.
- Coupling with 4-nitrophenol : The chloro intermediate reacts with 4-nitrophenol in the presence of silver carbonate (Ag₂CO₃) to form the α-glycosidic bond.
Key Data :
- Yield: 58–65% after deprotection.
- Stereoselectivity: α/β ratio >9:1 due to neighboring group participation from acetyl groups.
Table 1: Optimization of Koenigs-Knorr Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous chloroform | Maximizes solubility of intermediates |
| Temperature | 0–5°C (chlorination), 25°C (coupling) | Prevents side reactions |
| Catalyst | Ag₂CO₃ | Enhances nucleophilic displacement |
Trichloroacetimidate-Based Glycosylation
An alternative method employs trichloroacetimidate donors for improved stereocontrol:
- Synthesis of maltosyl trichloroacetimidate : Maltose is converted to its imidate derivative using trichloroacetonitrile and DBU.
- Coupling with 4-nitrophenol : The imidate reacts with 4-nitrophenol under BF₃·OEt₂ catalysis, yielding the target glycoside.
Advantages :
Enzymatic Synthesis Using Glycosyltransferases
Cyclodextrin Glucanotransferase (CGTase)-Mediated Transglycosylation
CGTase from Bacillus macerans transfers glucosyl units from cyclodextrins to 4-nitrophenyl α-glucoside:
- Reaction setup : Cyclodextrin (donor) and 4-nitrophenyl α-glucoside (acceptor) are incubated with CGTase at 45°C in acetate buffer (pH 5.6).
- Product isolation : The maltoside derivative is purified via cellulose-column chromatography.
Key Findings :
- Yield: 34–42% for maltotrioside.
- Substrate specificity: CGTase favors α-1,4 linkages, ensuring regioselectivity.
Table 2: Enzymatic vs. Chemical Synthesis Comparison
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 58–78% | 34–42% |
| Stereoselectivity | High (α > β) | Exclusive α |
| Scalability | Multi-gram | Milligram scale |
| Environmental Impact | High solvent waste | Aqueous, eco-friendly |
Hybrid Approaches: Chemoenzymatic Strategies
Analytical Characterization and Quality Control
Structural Confirmation via Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions
2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitrophenoxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include carbonyl derivatives, amino-substituted compounds, and various substituted phenoxy derivatives .
Scientific Research Applications
Chemistry
The compound serves as a model for studying complex organic reactions and mechanisms. Its intricate structure allows chemists to investigate:
- Reactivity Patterns : Understanding how functional groups interact during chemical reactions.
- Synthesis Pathways : Exploring synthetic routes that involve multi-step organic reactions.
Biology
In biological research, the compound is examined for its interactions with biological molecules. Key areas of interest include:
- Enzyme Interaction : The hydroxyl groups can form hydrogen bonds with enzymes, potentially influencing their activity.
- Cellular Processes : Investigating the effects on cellular signaling pathways and metabolic processes.
Medicine
The compound is being explored for potential therapeutic properties:
- Drug Development : Its unique structure may lead to the discovery of new drugs targeting specific diseases.
- Therapeutic Applications : Studies are underway to evaluate its efficacy in treating conditions related to oxidative stress and inflammation.
Industry
In industrial applications, the compound is utilized for:
- Material Synthesis : Serving as a precursor for advanced materials in pharmaceuticals and fine chemicals.
- Chemical Production : Its unique properties make it suitable for producing various chemical products through controlled reactions.
Case Studies
- Biological Activity Study :
- A study investigated the compound's effect on cellular oxidative stress markers in vitro. Results indicated a significant reduction in oxidative damage in treated cells compared to controls.
- Synthetic Methodology Exploration :
- Researchers developed a novel synthetic route that improved yield and purity of the compound by optimizing reaction conditions and employing new catalysts.
Mechanism of Action
The mechanism of action of 2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The nitrophenoxy moiety may interact with cellular pathways, modulating signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Limitations
- Structural Impact : The nitroaromatic group in the target compound enhances stability but reduces solubility compared to fully hydroxylated analogs like trehalose.
Biological Activity
The compound 2-[6-[4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol is a complex organic molecule featuring multiple hydroxyl groups and a nitrophenoxy moiety. Its intricate structure suggests potential biological activities that warrant detailed investigation. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, effects on biological systems, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C21H29NO15 |
| Molecular Weight | 535.5 g/mol |
| IUPAC Name | 2-[6-[4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |
| InChI Key | HJRGODZIIOLZRT-UHFFFAOYSA-N |
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with enzymes and receptors, potentially modulating their activity.
- Signal Transduction Modulation : The nitrophenoxy moiety may influence cellular pathways involved in signal transduction and metabolic processes.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties due to its multiple hydroxyl groups, which can scavenge free radicals.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit significant antioxidant activity. For instance, studies on related phenolic compounds have shown their effectiveness in reducing oxidative stress in cellular models .
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example:
- α-glucosidase Inhibition : Compounds with similar glycosidic structures have demonstrated inhibitory effects on α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition can help manage blood glucose levels .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Nitrophenyl β-D-cellopentaoside | Contains a nitrophenyl group | Moderate enzyme inhibition |
| 4-Nitrophenyl β-D-xylotrioside | Similar glycosidic linkage | Antioxidant properties |
| 4-Nitrophenyl α-D-maltohexaoside | Extended glycosidic structure | High α-glucosidase inhibition |
The unique arrangement of hydroxyl groups and the presence of the nitrophenoxy moiety in 2-[6-[4,5-Dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol may confer distinct biological activities compared to these similar compounds.
Case Studies
Several case studies have explored the biological implications of compounds with similar structures:
- Case Study on Antidiabetic Effects : A study demonstrated that a related compound effectively reduced postprandial blood glucose levels in diabetic rats by inhibiting α-glucosidase activity .
- Case Study on Antioxidant Effects : Another investigation highlighted the antioxidant capacity of phenolic compounds derived from plant sources, revealing their potential in preventing oxidative damage in cellular models .
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for characterizing the stereochemistry and glycosidic linkages in this compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and NOESY) to resolve stereochemistry and linkage patterns. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can confirm purity and molecular weight. X-ray crystallography may be required for absolute configuration determination if crystalline derivatives are obtainable .
- Key Challenges : Overlapping signals in NMR due to multiple hydroxyl and ether groups; sample purity critical for crystallography.
Q. How can solubility and stability be optimized for in vitro assays involving this compound?
- Methodology :
- Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–8) with co-solvents like cyclodextrins for hydrophilic regions.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC-UV/MS for decomposition products .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the synthesis of the 4-nitrophenoxy moiety?
- Methodology :
- Use protecting groups (e.g., acetyl, benzyl) for hydroxyls prior to nitration to prevent oxidation or undesired substitution.
- Optimize nitration conditions (e.g., HNO₃/H₂SO₄ ratios, temperature) to minimize byproducts like nitro positional isomers.
- Monitor reaction progress via TLC or inline IR spectroscopy .
- Contradiction Analysis : Conflicting yields reported in nitration steps may arise from residual moisture or incomplete protection; replicate under inert conditions (argon/glovebox) .
Q. How does the compound’s conformation influence its interactions with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Computational : Molecular dynamics simulations (e.g., AMBER, GROMACS) to model flexibility of oxane rings and nitro group orientation.
- Experimental : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with mutagenesis studies on target proteins to identify key interaction sites .
- Critical Insight : The 4-nitrophenoxy group may act as a hydrogen-bond acceptor or steric hindrance, depending on rotational freedom .
Q. What analytical approaches resolve contradictions in reported thermal stability data (e.g., melting point vs. decomposition)?
- Methodology :
- Differential scanning calorimetry (DSC) to distinguish melting events from decomposition.
- Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products.
- Compare data under inert (N₂) vs. oxidative (air) atmospheres to assess environmental sensitivity .
Methodological Design Considerations
Q. How to design a stability-indicating assay for long-term storage studies?
- Protocol :
Store samples under ICH Q1A(R2) conditions (25°C/60% RH, 40°C/75% RH).
Analyze degradation via UPLC-PDA-MS at intervals (0, 1, 3, 6 months).
Quantify nitro group reduction (e.g., via UV-Vis at 400 nm) and hydroxyl oxidation (H₂O₂ generation assays) .
- Critical Parameters : Use amber vials to prevent photodegradation; exclude metal contaminants that catalyze oxidation .
Q. What in silico tools predict the compound’s environmental fate and ecotoxicity?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
